(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1212822-41-7) is a bicyclic amino acid with molecular formula C₆H₉NO₂ and molecular weight 127.14 g/mol . Its rigid bicyclo[3.1.0]hexane scaffold confers conformational restraint, making it valuable in peptidomimetic drug design. Key properties include:
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4?,6-/m0/s1 |
InChI Key |
CLPZNYCYBYIODB-RZKHNPSRSA-N |
Isomeric SMILES |
C1CN[C@@]2(C1C2)C(=O)O |
Canonical SMILES |
C1CNC2(C1C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via 2-Aminomethylcyclopropyl-1,1-dialkylacetal Intermediates (Patent US4255334A)
A well-documented method involves the preparation of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (structurally analogous to the target compound) from cis-2-aminomethylcyclopropyl-1,1-dialkylacetal intermediates. The process includes the following key steps:
| Step | Reaction | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| (a) Preparation of 2-cyanocyclopropyl-1,1-diethylacetal | Reflux of cis-ethyl 2-cyanocyclopropylcarboxylate with NaOH, followed by oxalyl chloride treatment and reduction with tri-(tert-butoxy) lithium aluminium hydride | -60 °C to reflux | 2-cyanocyclopropyl-1,1-diethylacetal | Yields acetal intermediate for next step |
| (b) Conversion to 2-aminomethylcyclopropyl-1,1-diethylacetal | Reduction of acetal with lithium aluminium hydride in dry tetrahydrofuran (THF) | Ambient temperature, 48 h | 2-aminomethylcyclopropyl-1,1-diethylacetal | Amino group introduced |
| (c) Cyclization to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Reaction with potassium cyanide in glacial acetic acid and methanesulphonic acid, followed by hydrolysis in 6 N HCl | 40-65 °C, 17 h cyclization; reflux 6 h hydrolysis | Hydrochloric acid salt of cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | Final acid obtained after purification steps |
This method yields the bicyclic acid typically as a mixture of cis/trans isomers, which can be separated by fractional crystallization or ion exchange chromatography. The free acid is obtained by treating the inorganic acid salt with conventional methods such as copper(II) hydroxide extraction and hydrogen sulfide precipitation to remove metal salts.
Asymmetric Synthesis from Glutamic Acid Derivatives (Chinese Journal of Organic Chemistry, 2014)
Another approach involves asymmetric synthesis starting from glutamic acid, employing amino protection, catalytic cyclization, reduction-dehydration, and asymmetric Simmons–Smith cyclopropanation:
| Step | Reaction | Conditions | Product/Intermediate | Yield and Notes |
|---|---|---|---|---|
| Amino protection | Protection of amino group using tert-butoxycarbonyl (Boc) | Standard Boc protection conditions | Boc-protected glutamic acid derivative | Ensures selectivity in subsequent steps |
| DMAP-catalyzed cyclization | Catalytic cyclization using 4-dimethylaminopyridine (DMAP) | Optimized molar ratios: n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0 | Cyclized intermediate | Yield ~82% |
| Reduction-dehydration | Conversion of intermediate to alkene | Standard reduction and dehydration protocols | Alkene intermediate | Prepares for cyclopropanation |
| Asymmetric Simmons–Smith reaction | Cyclopropanation using diiodomethane and zinc-copper couple | Reaction time ~19.5 h for optimal cis/trans ratio (6:1) | Azabicyclo[3.1.0]hexane derivatives | Total yield ~30%, diastereomeric excess (de) ~72% |
| Hydrolysis | Removal of protecting groups and acid formation | Standard hydrolysis conditions | This compound | Characterized by NMR and X-ray diffraction |
This method emphasizes stereochemical control and yields enantiomerically enriched bicyclic amino acid derivatives with well-characterized stereochemistry.
Three-Component Reaction for 1-Azabicyclo[3.1.0]hexane Derivatives (Organic Letters, 2016)
A novel, eco-friendly approach synthesizes 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which are structurally related to the target compound, via a three-component reaction:
- Reactants: Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride.
- Medium: Water, providing a green chemistry advantage.
- Advantages: Short reaction time, excellent yields, inexpensive starting materials.
- Mechanism: Condensation and cyclization steps leading to bicyclic azabicyclo compounds.
While this method targets azabicyclohexene derivatives, it provides a foundation for developing related bicyclic amino acid syntheses.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reactions | Stereochemical Control | Yield (%) | Notes |
|---|---|---|---|---|---|
| Patent US4255334A | cis-2-aminomethylcyclopropyl-1,1-dialkylacetal | Cyanide cyclization, hydrolysis | Mixture of cis/trans; separable | Not explicitly stated | Multi-step, involves metal reagents |
| Asymmetric synthesis (CJOC 2014) | Glutamic acid derivatives | Boc protection, DMAP cyclization, Simmons–Smith cyclopropanation | High diastereoselectivity (de 72%) | ~30% overall | Emphasizes enantioselectivity, X-ray characterized |
| Three-component reaction (Org. Lett. 2016) | Aryl aldehydes, malononitrile, hydroxylamine | Multi-component condensation | Not specified | High yields for azabicyclohexene | Green chemistry approach, related derivatives |
Analytical and Characterization Notes
- The final products and intermediates are typically characterized by nuclear magnetic resonance (^1H NMR, ^13C NMR), infrared spectroscopy, and mass spectrometry.
- X-ray crystallography has been employed to confirm stereochemistry in asymmetric syntheses.
- The cis/trans isomeric mixtures can be separated by fractional crystallization or ion exchange chromatography to obtain pure stereoisomers.
Summary and Recommendations
The preparation of this compound is achievable by multiple synthetic routes, each with advantages and limitations:
- The patent route offers a classical multi-step synthesis from cyclopropyl acetals with reliable chemical transformations but requires careful handling of cyanide and metal reagents.
- The asymmetric synthesis from glutamic acid provides superior stereochemical control and enantiomeric purity, suitable for applications demanding chirality.
- The three-component reaction is a promising green chemistry method for related bicyclic amines but may require further adaptation for direct synthesis of the target carboxylic acid.
For research or industrial preparation, the asymmetric glutamic acid route is recommended when stereochemical purity is critical, while the patented method offers a robust alternative for bulk synthesis.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid Applications
This compound is a complex organic compound featuring a unique bicyclic structure. It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions. This compound is studied for its potential biological activity and interactions with biomolecules and is investigated for potential therapeutic properties and as a lead compound in drug discovery. It also sees use in the development of new materials and as a catalyst in industrial processes.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology It is studied for its potential biological activity and interactions with biomolecules.
- Medicine The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
- Industry It is used in the development of new materials and as a catalyst in industrial processes.
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized under specific conditions to form corresponding oxidized products.
- Reduction Reduction reactions can be performed to modify the functional groups present in the compound.
- Substitution The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of (1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, it can act as an antagonist at opioid receptors, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Amino Acids with Varied Ring Systems
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid
- CAS : 33294-81-4
- Molecular Formula: C₆H₉NO₂ (same as target compound).
- Key Differences :
- Stereochemistry : (1R,2S,5S) configuration alters receptor binding.
- Physical Properties :
- Melting Point: 224–230°C (vs.
- Boiling Point: 280°C (higher than many analogs) .
2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid
- CAS : 73550-56-8
- Molecular Formula: C₆H₉NO₂.
- Structural Differences : Bicyclo[2.1.1]hexane ring (smaller bridgehead).
- Properties :
- Applications : Isolated from plants and used in peptidomimetics .
(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid
Functional Group Modifications
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride
- CAS : 709031-39-0
- Molecular Formula : C₆H₁₀N₂O·HCl.
- Key Differences :
Boc-Protected Derivatives
Biological Activity
(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound features a bicyclic structure containing a nitrogen atom, which contributes to its unique reactivity and biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 157.17 g/mol
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Its structure allows it to bind to enzyme active sites or receptor binding pockets, potentially modulating their activity. This interaction can result in various biological effects, such as:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
- Receptor Modulation : It may also act as a ligand for certain receptors, influencing signaling pathways within cells.
Antimicrobial Properties
Research indicates that derivatives of azabicyclo[3.1.0]hexane exhibit significant antimicrobial activity against various pathogens:
- Bacterial Activity : Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
- Antifungal Activity : Some derivatives demonstrate antifungal properties, suggesting potential applications in treating fungal infections.
Antitumor Activity
Studies have highlighted the potential of (1S)-2-azabicyclo[3.1.0]hexane derivatives in cancer therapy:
- Mechanisms : The compound's ability to induce apoptosis in cancer cells has been observed, alongside interference with DNA replication processes .
- Case Study : A derivative was evaluated for its effectiveness against specific cancer cell lines, showing promising results in reducing cell viability .
Binding Affinity Studies
Binding affinity studies have been conducted to assess how well this compound interacts with various biological targets:
| Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | 12.1 nM | |
| Main Protease of SARS-CoV-2 | 27.7 nM | |
| Other Enzymes | Varies by target |
Pharmacological Applications
The compound serves as a precursor in the synthesis of several pharmaceutical agents:
- DPP-IV Inhibitors : It has been utilized in the development of drugs for type 2 diabetes management, showcasing its role in regulating glucose levels .
- Potential Antiviral Agents : Recent studies suggest that modifications of the compound may lead to effective antiviral agents against coronaviruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
